molecular formula C26H44NNaO7 B14789721 sodium;2-[4-[(10S,13R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoylamino]acetate;hydrate

sodium;2-[4-[(10S,13R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoylamino]acetate;hydrate

Cat. No.: B14789721
M. Wt: 505.6 g/mol
InChI Key: YWROUPFMHKARON-PLCYQCFJSA-M
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

Sodium taurocholate can be synthesized through the conjugation of cholic acid with taurine. The reaction typically involves the activation of cholic acid with a coupling agent such as carbodiimide, followed by the addition of taurine in the presence of a base like sodium hydroxide .

Industrial Production Methods

Industrial production of sodium taurocholate often involves the extraction and purification of bile from animals, followed by chemical modification to produce the desired compound. This process includes steps like hydrolysis, extraction, and crystallization to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Sodium taurocholate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various bile acids and their derivatives, which have different physiological roles and applications .

Scientific Research Applications

Sodium taurocholate has a wide range of scientific research applications:

    Chemistry: It is used as a surfactant and emulsifying agent in various chemical reactions.

    Biology: It plays a role in studying lipid metabolism and transport.

    Medicine: It is used in drug delivery systems to enhance the absorption of poorly soluble drugs.

    Industry: It is employed in the formulation of detergents and cleaning agents.

Mechanism of Action

Sodium taurocholate exerts its effects by emulsifying fats in the small intestine, which enhances the digestion and absorption of dietary lipids. It interacts with bile acid receptors and transporters, facilitating the formation of micelles that solubilize lipids for absorption .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sodium taurocholate is unique due to its specific structure, which allows it to effectively emulsify fats and enhance lipid absorption. Its role in drug delivery systems also sets it apart from other bile salts .

Properties

Molecular Formula

C26H44NNaO7

Molecular Weight

505.6 g/mol

IUPAC Name

sodium;2-[4-[(10S,13R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoylamino]acetate;hydrate

InChI

InChI=1S/C26H43NO6.Na.H2O/c1-14(4-7-22(31)27-13-23(32)33)17-5-6-18-24-19(12-21(30)26(17,18)3)25(2)9-8-16(28)10-15(25)11-20(24)29;;/h14-21,24,28-30H,4-13H2,1-3H3,(H,27,31)(H,32,33);;1H2/q;+1;/p-1/t14?,15?,16?,17?,18?,19?,20?,21?,24?,25-,26+;;/m0../s1

InChI Key

YWROUPFMHKARON-PLCYQCFJSA-M

Isomeric SMILES

CC(CCC(=O)NCC(=O)[O-])C1CCC2[C@@]1(C(CC3C2C(CC4[C@@]3(CCC(C4)O)C)O)O)C.O.[Na+]

Canonical SMILES

CC(CCC(=O)NCC(=O)[O-])C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C.O.[Na+]

Origin of Product

United States

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